molecular formula C11H17N B1274537 (2-Phenylethyl)propylamine CAS No. 27906-91-8

(2-Phenylethyl)propylamine

Cat. No. B1274537
CAS RN: 27906-91-8
M. Wt: 163.26 g/mol
InChI Key: IIIRPZWDICEMGU-UHFFFAOYSA-N
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Description

“(2-Phenylethyl)propylamine” is a compound with the empirical formula C11H17N . It is also known as an amphetamine and is part of the phenethylamine and amphetamine chemical classes .


Synthesis Analysis

The synthesis of “(2-Phenylethyl)propylamine” can be achieved through various methods. One such method involves the use of the monomer 2-(acetoacetoxy)ethyl methacrylate (AEMA), which contains free pendant β-ketoester functionality . The synthesis process involves the modification of this monomer with propylamine (a model amine) and benzocaine (a primary amine containing API) through an enaminone bond .


Molecular Structure Analysis

The molecular structure of “(2-Phenylethyl)propylamine” consists of a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen . The molecule contains a total of 29 bonds, including 12 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

Amines, such as “(2-Phenylethyl)propylamine”, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .

Scientific Research Applications

  • Enantioselective Acylation Reactions

    • Application: (2-Phenylethyl)propylamine is used in lipase-catalyzed enantioselective acylation reactions with carboxylic acids in non-solvent systems or ionic liquids. This process is significant for synthesizing chiral compounds, which are important in pharmaceuticals and chemical industries.
    • References: (Irimescu & Kato, 2004), (Irimescu & Kato, 2004).
  • Antibacterial and Modulatory Activity

    • Application: Derivatives of (2-Phenylethyl)propylamine have been investigated for their antibacterial and modulatory activities. Computational models predict these compounds as potential antibacterial agents, suggesting their utility in addressing bacterial resistance.
    • References: (Figueredo et al., 2020).
  • Biotechnological Production of Aroma Compounds

    • Application: (2-Phenylethyl)propylamine is involved in the biotechnological production of 2-phenylethanol and 2-phenylethyl acetate, which are valuable for their rose-like odor in the food and cosmetic industries. The bioconversion of L-phenylalanine via the Ehrlich pathway is a key process in this application.
    • References: (Martínez-Avila et al., 2018), (Martinez et al., 2018).
  • Chemical Modification and Conjugation in Biomedical Research

    • Application: (2-Phenylethyl)propylamine and its derivatives are used in chemical modifications, such as conjugation with hyaluronic acid to optimize its properties for biomedical applications, including drug delivery and regenerative medicine.
    • References: (Petta et al., 2016).
  • Sensory Materials for Environmental and Biological Systems

    • Application: Compounds functionalized with (2-Phenylethyl)propylamine derivatives have been developed as sensory materials for detecting volatile organic amines. These materials can be used in environmental monitoring and biological systems.
    • References: (Li et al., 2021).
  • Pharmaceutical Synthesis

    • Application: (2-Phenylethyl)propylamine plays a role in the synthesis of pharmaceutical compounds, such as fentanyl hydrochloride. Its reactivity in acylation reactions is crucial in synthesizing these types of drugs.
    • References: (Murashova et al., 2010).
  • Flotation in Mineral Processing

    • Application: Derivatives of (2-Phenylethyl)propylamine have been explored in the flotation of zinc oxide minerals, improving the efficiency of mineral separation in the mining industry.
    • References: (Cheng-cen, 2010).

Safety And Hazards

When handling “(2-Phenylethyl)propylamine”, it is advised to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of “(2-Phenylethyl)propylamine” research could include a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .

properties

IUPAC Name

N-(2-phenylethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIRPZWDICEMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389740
Record name (2-Phenylethyl)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenylethyl)propylamine

CAS RN

27906-91-8
Record name (2-Phenylethyl)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.2 ml (9.5 mmol) of phenylethylamine, 0.93 ml (9.5 mmol) of n-propyl-iodide, 5 ml of triethylamine and 5 ml of THF (tetrahydrofuran) were placed in a flask, and the reaction mixture was heated at reflux temperature of the reaction mixture for 3.5 hours and then cooled. A salt formed was filtered off, the solution was evaporated and a desired compound was purified by column chromatography on silica gel (silica gel 60, mobile phase: CHCl3:CH3OH=10:3). This yields 0.62 g (40%) of N-propyl-(β-phenylethyl)amine in the form of the oil (molecular weight: 163.264, formula: C11H17N).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

25.3 g of phenethanol (available commercially from, e.g., Aldrich Chemical Co.) is added to 41 g of p-toluenesulfonyl chloride in 200 ml of pyridine at 0° C. and allowed to stand for 24 h. Water is added, and the mixture extracted with ethyl acetate. The ethyl acetate extract was washed with 5% HCl, water, and brine, dried over Na2SO4, and evaporated to a residue. The resulting tosyloxyethylbenzene is then stirred with 12.2 g of n-propylamine in 100 ml of DMF at 65° C. for one hour. The solution is diluted with water and acidified with HCl. The mixture is then washed with Et2O, basified with NH4OH, and extracted with ethyl acetate. Evaporation of the solvent (after drying over Na2SO4) produces N-propyl-N-phenethylamine (HNR1R2).
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Suwa, E Sugiyama, I Shibata, A Baba - Synthesis, 2000 - thieme-connect.com
Reductive amination of various aldehydes and ketones has been performed effectively by pentacoordinate chloro-substituted tin hydride complex, Bu2SnClH-HMPA. The tin reagent …
Number of citations: 64 www.thieme-connect.com
F Pidany, J Kroustkova, A Al Mamun… - European Journal of …, 2023 - Elsevier
Butyrylcholinesterase (BChE) is one of the most frequently implicated enzymes in the advanced stage of Alzheimer's disease (AD). As part of our endeavors to develop new drug …
Number of citations: 2 www.sciencedirect.com

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